molecular formula C19H25N3O6S B2867147 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 2034429-65-5

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

Cat. No. B2867147
CAS RN: 2034429-65-5
M. Wt: 423.48
InChI Key: LEPIPIZKVATYAN-UHFFFAOYSA-N
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Description

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C19H25N3O6S and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Prodrugs for Radiosensitization and Cytotoxicity

Compounds structurally related to 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one have been synthesized and evaluated for their potential as prodrugs. These compounds are designed to undergo bioreductive activation, making them selective cytotoxins toward hypoxic tumor cells and effective radiosensitizers. Such research aims to improve the efficacy of cancer treatments by targeting tumor cells more selectively and reducing damage to healthy tissue (Jenkins et al., 1990).

Antifungal Activity Exploration

New classes of compounds featuring the imidazol moiety have been synthesized and assessed for their antifungal properties. This research direction focuses on discovering potent antifungal agents that can be used against various fungal strains, including Candida albicans and Aspergillus fumigatus. The development of new antifungal medications is critical in addressing the growing concern of antifungal resistance (Chevreuil et al., 2007).

Development of New Diazotransfer Reagents

Research has also focused on the synthesis of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride. These reagents are crucial in organic synthesis, especially for introducing azide groups into molecules, which can be a stepping stone for further chemical modifications. The development of efficient, stable, and safe-to-use diazotransfer reagents is significant for expanding the toolkit available to synthetic chemists (Goddard-Borger & Stick, 2007).

Hybrid Compound Synthesis for Antitumor Activity

Hybrid compounds combining the aza-brazilin and imidazole structures have been synthesized from related chemical precursors. These novel compounds have shown promising in vitro antitumor activity against a panel of human tumor cell lines, indicating their potential in cancer therapy. Research in this area aims to identify new therapeutic agents that can offer more effective and selective treatment options for various cancers (汪学全 et al., 2015).

Catalysis and Green Chemistry

The compound's structural relatives have been used as catalysts in various synthetic processes, including the synthesis of polyhydroquinoline derivatives and dibenzo[a,j]xanthenes. These studies highlight the role of such compounds in promoting efficient, eco-friendly, and sustainable chemical reactions. Catalysis research is geared towards finding more versatile, efficient, and greener catalytic processes for organic synthesis (Khaligh et al., 2014; Gong et al., 2009).

properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6S/c1-21-10-9-20-19(21)29(24,25)14-11-22(12-14)16(23)8-6-13-5-7-15(26-2)18(28-4)17(13)27-3/h5,7,9-10,14H,6,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPIPIZKVATYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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